N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(3,5-Dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound featuring a quinazolinone core linked to a 3,5-dichlorophenyl group via a butanamide chain. The quinazolinone moiety is a heterocyclic scaffold known for its pharmacological versatility, including kinase inhibition and antimicrobial activity . The dichlorophenyl substituent introduces electron-withdrawing chlorine atoms, which may enhance binding affinity to hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C18H15Cl2N3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16(17(24)22-13-8-11(19)7-12(20)9-13)23-10-21-15-6-4-3-5-14(15)18(23)25/h3-10,16H,2H2,1H3,(H,22,24) |
InChI Key |
ZIQUXLRRYYBKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butanamide side chain, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core or the phenyl ring, potentially leading to the formation of reduced quinazolinone derivatives or dechlorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins, leading to modulation of cellular signaling pathways. For example, they may inhibit kinases, block receptor-ligand interactions, or interfere with DNA replication.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison
Functional Implications
- Electron Effects : The dichlorophenyl group’s electron-withdrawing nature may enhance dipole interactions in target binding compared to the electron-donating methyl groups.
Broader Context of Amide Derivatives
While lists regulated amide derivatives (e.g., fentanyl analogs), these compounds differ significantly in core structure (e.g., piperidinyl or cyclohexyl groups) and pharmacological targets (e.g., opioid receptors). The target compound’s quinazolinone core and lack of piperidine/cyclohexane motifs suggest distinct mechanisms unrelated to opioid pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
